2-(5,6-Difluoro-1H-indol-3-yl)acetic acid
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Overview
Description
“2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 126030-73-7. It has a molecular weight of 211.17 and its IUPAC name is (5,6-difluoro-1H-indol-3-yl)acetic acid . It is a solid substance stored in dry conditions at room temperature .
Molecular Structure Analysis
The molecular formula of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is C10H7F2NO2 . The InChI Code is 1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical form of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is solid . It is stored in dry conditions at room temperature . The molecular weight is 211.16 g/mol .
Scientific Research Applications
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
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Antiviral Activity
- Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its antiviral activity in vitro .
- The results showed that this compound had a high selectivity index (SI) value, indicating its potential as an antiviral agent .
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Antibacterial Activity
- Some indole derivatives, such as 2,5,6-trisubstituted benzimidazoles, have demonstrated antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ) .
- FtsZ plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .
- The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its antibacterial activity in vitro .
- The results would be based on the inhibitory activity of the compound against the target protein .
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Anti-inflammatory Activity
- 2-Arylpropanoic acids, a class of indole derivatives, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) .
- They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
- The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its anti-inflammatory activity in vitro .
- The results would be based on the inhibitory activity of the compound against inflammation .
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Anticancer Activity
- Indole derivatives have shown potential as anticancer agents .
- The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its anticancer activity in vitro .
- The results would be based on the inhibitory activity of the compound against cancer cells .
Safety And Hazards
Future Directions
Indole derivatives, including “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid”, have shown potential in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents or drugs . This suggests that there may be future research directions in exploring the therapeutic potential of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” and similar compounds.
properties
IUPAC Name |
2-(5,6-difluoro-1H-indol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWMUWNMZOYMFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562603 |
Source
|
Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6-Difluoro-1H-indol-3-yl)acetic acid | |
CAS RN |
126030-73-7 |
Source
|
Record name | (5,6-Difluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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